molecular formula C12H13NO3 B8276473 Ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate

Ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate

Cat. No. B8276473
M. Wt: 219.24 g/mol
InChI Key: BCLDYNBSDBQITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 6-hydroxy-3-methyl-1h-indole-2-carboxylate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 6-hydroxy-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)9-5-4-8(14)6-10(9)13-11/h4-6,13-14H,3H2,1-2H3

InChI Key

BCLDYNBSDBQITJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-methyl-6-methoxy-1H-indole-2-carboxylate (1.00 g; synthesized according to the disclosures in the literature (Gan et al., J. Org. Chem., vol. 62, pp. 9298-9304, 1997)) was dissolved in methylene chloride (dehydrated, 13 mL), and boron tribromide (1 M/methylene chloride, 17.2 mL) was added dropwise under ice-cooling. The resulting mixture was allowed to warm to room temperature and stirred for 40 minutes. The reaction solution was then cooled with ice, followed by addition of water. The resulting mixture was extracted with chloroform, washed with saturated brine and dried over sodium sulfate. After the solvent was distilled off under reduced pressure, the residue was purified by silica gel chromatography (3:1-2:1 hexane/ethyl acetate) to yield the title compound (480 mg).
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17.2 mL
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13 mL
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